2-Methyl-2h-tetrazole-5-carbaldehyde
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Overview
Description
2-Methyl-2H-tetrazole-5-carbaldehyde is a heterocyclic compound with the molecular formula C3H4N4O and a molecular weight of 112.09 g/mol It is characterized by a tetrazole ring substituted with a methyl group and an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2H-tetrazole-5-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of methyl hydrazine with formamide, followed by oxidation to introduce the aldehyde group . The reaction conditions often require specific temperatures and catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Key considerations include the selection of solvents, catalysts, and purification techniques to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2H-tetrazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the tetrazole ring under mild conditions.
Major Products:
Oxidation: 2-Methyl-2H-tetrazole-5-carboxylic acid.
Reduction: 2-Methyl-2H-tetrazole-5-methanol.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2H-tetrazole-5-carbaldehyde has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methyl-2H-tetrazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The tetrazole ring may also participate in hydrogen bonding and π-π interactions, influencing biological pathways .
Comparison with Similar Compounds
- 2-Methyl-2H-tetrazole-5-carboxylic acid
- 2-Methyl-2H-tetrazole-5-methanol
- 2-Methyl-2H-1,2,3,4-tetrazole-5-thiol
Comparison: 2-Methyl-2H-tetrazole-5-carbaldehyde is unique due to the presence of the aldehyde functional group, which imparts distinct reactivity compared to its analogs. For instance, the carboxylic acid derivative is more acidic, while the alcohol derivative is more prone to oxidation .
Properties
IUPAC Name |
2-methyltetrazole-5-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O/c1-7-5-3(2-8)4-6-7/h2H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPAQSZMPTHGKSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55408-47-4 |
Source
|
Record name | 2-methyl-2H-1,2,3,4-tetrazole-5-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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